molecular formula C11H17ClN4 B1481360 3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 2098085-78-8

3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B1481360
CAS No.: 2098085-78-8
M. Wt: 240.73 g/mol
InChI Key: DSFGVXUSSCTDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound of high interest in medicinal chemistry and pharmacological research, offered exclusively for research applications. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure in drug discovery . This core skeleton is a key feature in known cell-permeable inhibitors that target Gαq proteins, which are critical components in G-protein coupled receptor (GPCR) signaling pathways . Research into similar tetrahydroimidazo[1,2-a]pyrazine derivatives has shown their potential as orexin receptor antagonists, indicating the scaffold's relevance in neuroscience and the development of treatments for nervous system disorders . The specific substitution pattern of this compound, featuring a chloro group at the 3-position and a piperidinyl group at the 7-position, is designed to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. The piperidine moiety is a common pharmacophore that can enhance binding affinity and modulate the molecule's physicochemical properties. This product is intended for use in laboratory research only. It is not manufactured for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as related active compounds have been noted to exhibit cellular toxicity in scientific studies .

Properties

IUPAC Name

3-chloro-7-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c12-10-7-14-11-8-15(5-6-16(10)11)9-1-3-13-4-2-9/h7,9,13H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFGVXUSSCTDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN3C(=NC=C3Cl)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Pyrazine derivatives functionalized with amino groups serve as the backbone for ring formation.
  • Piperidine derivatives , particularly piperidin-4-yl moieties, are introduced through nucleophilic substitution or amidation steps.
  • Chlorination reagents such as thionyl chloride or phosphorus oxychloride are used for selective chlorination at the 3-position.

Stepwise Synthetic Procedure

Based on patent EP2226324A1 and related literature on beta-amino tetrahydroimidazo[1,2-a]pyrazines:

  • Formation of the Imidazo[1,2-a]pyrazine Core:

    • Condensation of a 2-aminopyrazine derivative with an appropriate aldehyde or ketone under acidic or basic catalysis.
    • Cyclization occurs to form the fused imidazo ring system.
    • This step often requires controlled heating and solvent conditions to favor ring closure.
  • Introduction of the Piperidin-4-yl Group:

    • The 7-position of the tetrahydroimidazo[1,2-a]pyrazine is functionalized by nucleophilic substitution using piperidin-4-yl-containing reagents.
    • This can be achieved by reacting a suitable leaving group precursor (e.g., halogenated intermediate) with piperidine under basic conditions.
    • Alternative approaches include reductive amination with piperidin-4-yl aldehydes or amines.
  • Chlorination at the 3-Position:

    • Selective chlorination is performed using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
    • Reaction conditions are optimized to avoid over-chlorination or degradation of the heterocyclic core.
    • The chlorination step is typically carried out at low to moderate temperatures with careful monitoring.
  • Purification and Characterization:

    • The final product is purified by recrystallization or chromatographic techniques.
    • Characterization is done using NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization Data

Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Notes
Imidazo[1,2-a]pyrazine ring formation 2-aminopyrazine + aldehyde, acid/base catalyst, reflux 70-85 Solvent: ethanol or DMF; temperature control critical
Piperidin-4-yl substitution Piperidin-4-yl amine, base, solvent (e.g., acetonitrile) 65-80 Base: triethylamine or K2CO3; reaction time 4-8 h
Chlorination at 3-position Thionyl chloride or POCl3, 0-60°C 60-75 Low temperature preferred to minimize side reactions

Key Observations

  • The cyclization step is sensitive to pH and solvent polarity; acidic conditions favor ring closure.
  • Piperidin-4-yl substitution efficiency depends on the leaving group quality and reaction time.
  • Chlorination selectivity is improved by slow addition of chlorinating agent and temperature control.
  • Overall, the synthetic route achieves moderate to good yields with high purity of the final compound.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Disadvantages
Acid-catalyzed cyclization High ring closure efficiency Sensitive to moisture and pH
Base-mediated piperidinyl substitution Mild conditions, good selectivity Longer reaction times
Chlorination with SOCl2 Effective chlorination Requires careful handling due to toxicity
Chlorination with POCl3 High selectivity More expensive and moisture sensitive

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dechlorinated or hydrogenated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or primary amines under mild conditions.

Major Products

    Oxidation: N-oxides of the imidazo[1,2-a]pyrazine core.

    Reduction: Dechlorinated or fully hydrogenated derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyrazines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Substituent Effects: The 3-chloro group in the target compound may enhance binding to hydrophobic regions of target proteins compared to 2-trifluoromethyl (electron-withdrawing) or hydrazide (hydrogen-bonding) groups in other derivatives .
  • Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination and chlorination steps, similar to methods for BIM analogs (e.g., cyclocondensation of amino acids with phenacyl bromides) . In contrast, sulfonamide derivatives require SuFEx click chemistry, achieving 73% yield for fluorinated intermediates . Hydrazide derivatives are synthesized via hydrazine condensation, yielding 80–92% .
  • Biological Selectivity :

    • BIM-46174 and its dimer show Gαq-specific inhibition but exhibit cytotoxicity at >10 µM, limiting therapeutic utility .
    • Hydrazide derivatives (e.g., 8a–k) prioritize antibacterial activity over GPCR modulation, with minimal cytotoxicity .
    • NaV1.7 inhibitors (e.g., compound 13) rely on ring saturation for enhanced potency, a feature shared with the target compound’s tetrahydro core .

Pharmacokinetic and Toxicity Considerations

  • Cytotoxicity : BIM derivatives exhibit dose-dependent cytotoxicity, possibly due to redox-active thiol groups . The target compound’s piperidine group may reduce off-target effects compared to cyclohexylmethyl substituents.
  • Metabolic Stability : Sulfonamide and hydrazide derivatives show moderate metabolic stability in hepatic microsomes, whereas chlorinated analogs (e.g., the target compound) may exhibit prolonged half-lives due to reduced oxidative metabolism .

Biological Activity

3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with Gαq proteins and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a fused ring system comprising imidazole and pyrazine structures, with a chlorine substituent and a piperidine moiety. These structural characteristics contribute to its unique chemical reactivity and biological properties. The synthesis of this compound typically involves multi-step procedures aimed at optimizing yield and purity.

The primary biological activity of this compound is linked to its interaction with Gαq proteins. By silencing these proteins, the compound can modulate intracellular signaling pathways initiated by G protein-coupled receptors (GPCRs). This mechanism suggests potential applications in treating conditions where GPCR signaling is dysregulated, such as certain cancers and cardiovascular diseases .

Table 1: Structure-Activity Relationship of Related Compounds

Compound NameStructure FeaturesUnique Properties
6-Chloro-2-ethylimidazo[1,2-b]pyridazineContains a chloro group and an ethyl substituentExhibits different biological activity profiles
2-Chloro-3-(2-phenyl-1H-imidazol-1-yl)pyrazineFeatures a phenyl group on imidazolePotentially different pharmacological effects
2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochlorideContains a cyclohexyl groupUnique structural modifications affecting activity

Biological Activity Studies

Research has demonstrated that this compound exhibits significant anticancer activity. Studies involving various cell lines have shown that the compound can inhibit specific kinases involved in cancer progression. Notably, interactions with c-Met and VEGFR-2 kinases have been explored as potential therapeutic targets. The compound's ability to influence cell proliferation and survival has been documented in human breast cancer (MCF7) and melanoma (A2058) cell lines .

Case Study: Inhibition of Gαq Signaling

A detailed evaluation of the compound's action on GPCR/G protein pairs revealed preferential silencing of Gαq signaling in a context-dependent manner. In assays designed to measure intracellular myo-inositol 1-phosphate (IP1), the compound demonstrated potent inhibition of Gαq signaling pathways. This was particularly evident in experiments where the compound allowed GDP release while preventing GTP entry into the Gαq protein, effectively trapping it in an inactive conformation .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound possesses favorable properties for drug development. High stability in microsomal assays and significant binding affinity to plasma proteins were observed. Additionally, toxicity assessments have shown low cytotoxicity across various human cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and how can intermediates be stabilized?

  • Methodology : Hydrogenation of imidazo[1,2-a]pyrazine precursors using catalysts like platinum(IV) oxide under 4-bar H₂ pressure in 2-methoxyethanol is a common approach. However, intermediates such as borane complexes (e.g., 2-(4-fluoro-3-methylphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) are prone to silica gel degradation and oxidation. Stabilization involves avoiding silica gel chromatography and using inert atmospheres (N₂) during purification .
  • Yield Optimization : Column chromatography with dichloromethane/7N NH₃ in methanol (95:5) effectively removes impurities while preserving product integrity .

Q. How can structural characterization of this compound and its derivatives be rigorously validated?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR spectra confirm regiochemistry and substituent positioning (e.g., piperidin-4-yl groups exhibit distinct multiplet patterns in δ 2.5–3.5 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]⁺ peaks).
  • IR Spectroscopy : Functional groups like C-Cl (650–750 cm⁻¹) and tertiary amines (≈2800 cm⁻¹) are critical for structural assignment .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against pathogens like Sporothrix spp. or bacterial strains, with MIC values <50 µg/mL indicating promising activity .
  • Cytotoxicity : Mouse fibroblast (L929) assays assess selectivity indices (IC₅₀ >100 µM for low toxicity) .

Advanced Research Questions

Q. How does substitution on the imidazo[1,2-a]pyrazine core influence biological potency and selectivity?

  • SAR Insights :

  • C-3 Position : Chloro or trifluoromethyl groups enhance antifungal activity by improving membrane permeability .
  • Piperidine Ring : Saturation (5,6,7,8-tetrahydro) improves NaV1.7 channel inhibition potency by 10-fold compared to unsaturated analogs (e.g., imidazo[1,5-a]pyrazine) .
  • Heteroatom Positioning : 6,5-fused bicyclic systems (vs. 5,6-fused) are critical for NaV1.7 inhibition due to optimal steric and electronic interactions .

Q. What enantioselective strategies enable asymmetric synthesis of this compound?

  • Catalytic Hydrogenation : Ruthenium/N-heterocyclic carbene (NHC) catalysts achieve enantiomeric ratios up to 98:2 for tetrahydroimidazo[1,2-a]pyrazines without requiring protecting groups. Complete regioselectivity is observed under H₂ pressure .

Q. How can mechanistic studies elucidate its mode of action against drug-resistant pathogens?

  • Synergy Assays : Checkerboard assays with itraconazole demonstrate synergistic effects (FIC ≤0.5) against azole-resistant Sporothrix spp., suggesting dual-target mechanisms .
  • Molecular Docking : Computational modeling of NaV1.7 binding pockets identifies key interactions (e.g., aryl sulfonamide motifs in biarylether derivatives) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Impurity Management : Borane-derived byproducts (e.g., from THF-BH₃ complexes) inflate crude yields but are removed via methanol quenching and repeated evaporations .
  • Purification : Avoid prolonged silica gel exposure; use reverse-phase HPLC for polar intermediates .

Q. How can hybrid derivatives (e.g., thiosemicarbazones) improve therapeutic potential?

  • Design Strategy : Condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazides with aromatic aldehydes yields hydrazone derivatives (80–92% yield) with enhanced antifungal activity. Substituents like 4-CF₃ on benzylidene groups improve lipophilicity and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.